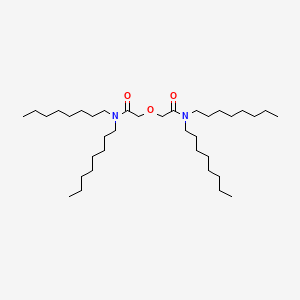

2,2'-Oxybis(N,N-dioctylacetamide)

説明

The exact mass of the compound 2,2'-Oxybis(N,N-dioctylacetamide) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Oxybis(N,N-dioctylacetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Oxybis(N,N-dioctylacetamide) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[2-(dioctylamino)-2-oxoethoxy]-N,N-dioctylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72N2O3/c1-5-9-13-17-21-25-29-37(30-26-22-18-14-10-6-2)35(39)33-41-34-36(40)38(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZYWIAVUGQHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)N(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743246 | |

| Record name | 2,2'-Oxybis(N,N-dioctylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342794-43-8 | |

| Record name | 2,2'-Oxybis(N,N-dioctylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dioctylcarbamoylmethoxy-N,N-dioctyl-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Evolution of Diglycolamide Ligands in F Element Separation Science

The quest for efficient and selective separation of trivalent actinides from lanthanides in high-level liquid waste has propelled the development of various extractants. Diglycolamides (DGAs) have garnered significant attention due to their advantageous properties, including high extraction efficiency, stability in acidic conditions, and resistance to radiation. nih.gov The basic diglycolamide structure features a central ether oxygen and two amide carbonyl oxygens, which act as coordination sites for metal ions.

The evolution of DGA ligands can be seen as a progression towards optimizing their extraction performance and selectivity. Early research focused on simple N,N,N',N'-tetraalkyldiglycolamides. One of the most well-known is N,N,N',N'-Tetraoctyldiglycolamide (TODGA), the subject of this article, also known by its systematic name 2,2'-Oxybis(N,N-dioctylacetamide). Studies on various DGA derivatives have shown that the length and branching of the alkyl chains attached to the amide nitrogen atoms significantly influence the extraction efficiency. acs.org A general trend observed is a decrease in metal ion extraction with increasing alkyl chain length beyond n-pentyl, which is attributed to steric hindrance. acs.org

To enhance extraction capabilities, researchers have explored the synthesis of multidentate DGA ligands, where multiple DGA units are attached to a single molecular platform. researchgate.net This approach can lead to a significant increase in the distribution ratios for trivalent metal ions compared to their monomeric counterparts. researchgate.net Examples include ligands based on tris(2-aminoethyl)amine (B1216632) (TREN) and macrocyclic platforms like calix acs.orgarenes and aza-crown ethers. nih.govresearchgate.net These complex structures can improve selectivity, particularly for separating trivalent actinides from interfering ions like UO₂²⁺. nih.govutwente.nl

Table 1: Evolution of Selected Diglycolamide Ligands

| Ligand Type | Example(s) | Key Feature/Advancement |

|---|---|---|

| Monodentate DGA | N,N,N',N'-Tetraoctyldiglycolamide (TODGA) | Foundational DGA for actinide/lanthanide extraction. |

| Branched-chain DGA | N,N,N',N'-Tetra(2-ethylhexyl)diglycolamide (T2EHDGA) | Branching reduces extraction efficiency due to steric hindrance. acs.org |

| Multi-DGA on a flexible scaffold | TREN-G1-DGA (dendrimer with six DGA arms) | Higher distribution values for Am³⁺ and Eu³⁺ compared to simpler TREN-DGA. researchgate.net |

| Multi-DGA on a rigid platform | Diglycolamide-functionalized calix acs.orgarenes (C4DGA) | Significantly improves selectivity for Am³⁺ over UO₂²⁺. nih.gov |

| Multi-DGA on a macrocyclic center | T9C3ODGA, T12C4ODGA (aza-crown ether core) | Enhanced extraction of trivalent lanthanides/actinides. nih.gov |

| Methylated DGA | 2,2′-oxybis(N,N-didecylpropanamide) (mTDDGA) | Methylation of the diglycolamide backbone reduces complexing strength to simplify solvent systems. nih.gov |

Significance of 2,2 Oxybis N,n Dioctylacetamide in Nuclear Fuel Cycle Research

2,2'-Oxybis(N,N-dioctylacetamide), commonly referred to as TODGA, plays a crucial role in advanced nuclear fuel reprocessing strategies. A primary goal of modern fuel cycles is to partition long-lived, highly radiotoxic minor actinides (e.g., americium and curium) from the bulk of fission products, particularly the lanthanides. This separation is a prerequisite for transmutation technologies, which aim to convert these long-lived actinides into shorter-lived or stable isotopes, thereby reducing the long-term radiotoxicity of nuclear waste. reading.ac.uk

The chemical similarity between trivalent actinides and lanthanides makes this separation exceptionally challenging. nih.gov TODGA has proven to be a highly effective extractant for this purpose, demonstrating superior extraction capabilities for actinides like uranium and plutonium from nitric acid solutions. nbinno.com Its ability to form stable complexes with trivalent metal ions under highly acidic conditions makes it a cornerstone of several advanced separation processes developed in nuclear research programs. For instance, TODGA is a key component in the EURO-GANEX (European Grouped Actinide Extraction) process, which aims for the co-extraction of all actinides. nih.gov

The mechanism of extraction involves the coordination of the metal ion by the three oxygen atoms (one etheric and two carbonylic) of the TODGA molecule. In nonpolar diluents like n-dodecane, it is understood that three to four TODGA molecules can form reverse micelles, which then show a size-selective affinity for trivalent metal ions. nih.gov

Table 2: Properties of 2,2'-Oxybis(N,N-dioctylacetamide)

| Property | Value |

|---|---|

| IUPAC Name | 2,2'-Oxybis(N,N-dioctylacetamide) sigmaaldrich.com |

| Common Synonyms | N,N,N',N'-Tetraoctyldiglycolamide, TODGA cymitquimica.com |

| CAS Number | 342794-43-8 nbinno.com |

| Molecular Formula | C₃₆H₇₂N₂O₃ nbinno.comcymitquimica.com |

| Molecular Weight | 580.97 g/mol nbinno.com |

| Physical Form | Colorless to pale yellow liquid or semi-solid nbinno.comsigmaaldrich.com |

| Solubility | Soluble in organic solvents like toluene (B28343) and dichloromethane. nbinno.com |

Research Landscape and Emerging Areas in 2,2 Oxybis N,n Dioctylacetamide Chemistry

Established Synthetic Routes for 2,2'-Oxybis(N,N-dioctylacetamide) Synthesis

The synthesis of 2,2'-Oxybis(N,N-dioctylacetamide) is well-established, primarily involving the acylation of dioctylamine (B52008). A prevalent method is the reaction of dioctylamine with a chloroacetamide derivative in the presence of a base. Another common approach involves the reaction of dioctylamine with an excess of acetic anhydride, which proceeds via an ester exchange reaction.

Optimization of Reaction Conditions and Yields

The efficiency of 2,2'-Oxybis(N,N-dioctylacetamide) synthesis is highly dependent on the optimization of reaction parameters. Key variables that are often adjusted to maximize yield and purity include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

One established synthetic protocol involves the reaction of a chloroacetamide derivative with dioctylamine under reflux conditions, utilizing a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution. Refluxing the mixture at elevated temperatures is crucial to drive the reaction to completion.

The choice of solvent and the concentration of reactants are critical factors. While specific yield data for various conditions are proprietary and vary between different research and industrial labs, the general principle involves ensuring complete dissolution of reactants and facilitating effective interaction between the reacting species. The optimization process often involves a systematic study of these parameters, as illustrated in the hypothetical optimization table below.

Table 1: Hypothetical Optimization of Reaction Conditions

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene (B28343) | K₂CO₃ (1.5) | 110 | 12 | 75 |

| 2 | Toluene | Na₂CO₃ (1.5) | 110 | 12 | 72 |

| 3 | DMF | K₂CO₃ (1.5) | 100 | 8 | 85 |

| 4 | DMF | K₂CO₃ (2.0) | 100 | 8 | 88 |

This table is illustrative and does not represent actual experimental data from a specific source.

Methodologies for Purifying Research-Grade 2,2'-Oxybis(N,N-dioctylacetamide)

Achieving high purity is essential for the application of 2,2'-Oxybis(N,N-dioctylacetamide) in research, particularly in studies involving metal extraction where impurities can significantly affect the results. Post-synthesis, the crude product is typically subjected to one or more purification techniques.

Common purification methods include:

Column Chromatography: This is a widely used technique for separating the desired compound from unreacted starting materials and byproducts. A silica (B1680970) gel stationary phase is often employed, with a gradient of organic solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase.

Recrystallization: This method is effective if a suitable solvent system can be found from which the compound crystallizes with high purity, leaving impurities in the mother liquor.

Washing/Extraction: The crude product is often washed with aqueous solutions to remove inorganic salts and other water-soluble impurities before further purification.

The purity of the final product is confirmed using various analytical techniques. Structural validation is typically achieved through spectroscopic methods such as Infrared (IR) spectroscopy, which shows a characteristic amide C=O stretching frequency around 1650 cm⁻¹, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which provides detailed information about the molecular structure. Elemental analysis is also used to confirm the empirical formula, with the percentages of carbon, hydrogen, and nitrogen expected to be within ±0.3% of the theoretical values for high-purity samples.

Synthesis of Structural Analogues and Homologues of 2,2'-Oxybis(N,N-dioctylacetamide)

The modification of the 2,2'-Oxybis(N,N-dioctylacetamide) structure is a significant area of research aimed at fine-tuning its properties for specific applications. These modifications typically involve altering the alkyl chains or the central ether backbone.

Alkyl Chain Modification and its Synthetic Implications

Varying the length of the N-alkyl chains on the diglycolamide framework has a profound impact on the molecule's physical and chemical properties. Synthetically, this is achieved by using different secondary amines (e.g., didodecylamine (B166037) instead of dioctylamine) in the acylation reaction.

Longer alkyl chains, such as the dodecyl groups in 2,2′-(methylimino)bis(N,N-didodecylacetamide) (MIDDA), increase the lipophilicity of the molecule. This enhanced solubility in nonpolar organic solvents is advantageous for solvent extraction processes. However, the increased steric hindrance from bulkier alkyl groups can sometimes lead to slower extraction kinetics. Conversely, shorter alkyl chains, as seen in hydrophilic analogues like N,N,N′,N′-tetramethyl-diglycolamide (TMDGA), increase water solubility, making them suitable for aqueous partitioning systems.

Table 2: Examples of Alkyl Chain Modified Analogues

| Compound Name | Alkyl Group | Key Property Change |

|---|---|---|

| 2,2'-Oxybis(N,N-dioctylacetamide) | n-Octyl | Baseline |

| 2,2′-(Imino)bis(N,N-didodecylacetamide) (IDDA) | n-Dodecyl | Increased lipophilicity |

Incorporation of Heteroatoms and Advanced Functional Groups in the Ligand Backbone

A key derivatization strategy involves replacing the ether oxygen atom in the diglycolamide backbone with other heteroatoms, such as nitrogen. This modification fundamentally alters the electronic properties and coordination chemistry of the ligand.

A notable example is 2,2′-(Methylimino)bis(N,N-dioctylacetamide) (MIDOA), where the central oxygen is replaced by a methyl-substituted nitrogen atom. This change transforms the ligand from a bidentate to a tridentate chelator, which can lead to enhanced selectivity for certain metal ions. For instance, the nitrogen atom in MIDOA can alter the charge distribution and increase the ligand's affinity for transition metals and actinides. The synthesis of such compounds requires different starting materials, such as iminodiacetic acid derivatives, which are then amidated with the appropriate amine.

The introduction of other functional groups, such as aromatic rings or additional donor atoms, into the backbone is an active area of research to create ligands with highly specialized binding properties. These syntheses often involve multi-step procedures to build the desired molecular architecture.

Green Chemistry Principles Applied to 2,2'-Oxybis(N,N-dioctylacetamide) Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods for 2,2'-Oxybis(N,N-dioctylacetamide) and its analogues. Green chemistry principles focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

For the synthesis of diglycolamides, green approaches being explored include:

Enzymatic Synthesis: The use of enzymes as catalysts can offer high selectivity under mild reaction conditions, potentially reducing the formation of byproducts and the need for harsh reagents.

Water-Phase Synthesis: Conducting reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. This approach can simplify purification and reduce the environmental impact of the synthesis.

Use of Greener Solvents: When organic solvents are necessary, the focus is on using less toxic and more sustainable alternatives. Ionic liquids, for example, are being investigated as recyclable reaction media for various organic transformations. researchgate.net

The application of these principles aims to make the production of 2,2'-Oxybis(N,N-dioctylacetamide) and related compounds more sustainable, reducing their environmental footprint from synthesis to application. researchgate.net

Ligand Conformation and Chelation Behavior of 2,2'-Oxybis(N,N-dioctylacetamide)

The effectiveness of 2,2'-Oxybis(N,N-dioctylacetamide), commonly known as Tetraoctyl diglycolamide (TODGA), as an extractant is intrinsically linked to its molecular structure and how it arranges itself to bind metal ions. Its design, featuring a flexible backbone and specific donor atoms, allows for efficient chelation.

Tridentate Coordination Mode and Donor Atom Interactions

The TODGA molecule typically acts as a tridentate ligand, meaning it uses three points of attachment to bind to a single metal ion. researchgate.net This binding is achieved through its oxygen donor atoms. inl.gov The coordination involves the two carbonyl oxygen atoms from the dioctylacetamide groups and the central ether oxygen atom that links them. researchgate.netinl.gov This three-pronged grip forms a stable chelate ring with the metal ion, which is a key reason for its strong complexing ability, particularly under the highly acidic conditions found in nuclear fuel reprocessing. researchgate.net The formation of these stable complexes enhances their solubility in organic phases, facilitating their separation from aqueous solutions. researchgate.net

Influence of Amide and Ether Oxygen Atoms on Coordination Geometry

The coordination geometry of the resulting metal-ligand complex is dictated by the arrangement of the three donor oxygen atoms around the central metal ion. The flexible ether linkage allows the two amide "arms" of the molecule to pivot and wrap around the metal ion, adopting a conformation that maximizes the stability of the complex. The interaction is primarily electrostatic in nature, with the hard oxygen donor atoms showing a strong affinity for hard Lewis acids, such as trivalent lanthanide and actinide ions. inl.govrsc.org

The distinct roles of the amide and ether oxygens are crucial. The carbonyl oxygens are the primary binding sites, while the central ether oxygen completes the tridentate coordination, enhancing the stability of the complex through the chelate effect. Studies on analogous ligands where the ether oxygen is replaced by a different atom, such as nitrogen, have shown significant changes in selectivity, underscoring the critical role of the ether oxygen in determining the coordination behavior and extraction properties of TODGA. researchgate.net

Stoichiometric and Thermodynamic Aspects of Metal-2,2'-Oxybis(N,N-dioctylacetamide) Complex Formation

The formation of complexes between TODGA and metal ions is governed by specific stoichiometric ratios and thermodynamic principles. Understanding these factors is essential for optimizing separation processes.

Elucidation of Complexation Thermodynamics and Energetics

The interaction between a metal ion (M³⁺) and TODGA (L) in solution typically results in the formation of complexes with varying stoichiometries. Slope analysis from solvent extraction studies indicates that for trivalent lanthanides and actinides, such as Europium (Eu³⁺) and Americium (Am³⁺), complexes with 1:2 and 1:3 metal-to-ligand ratios are common. nih.govnih.gov In certain diluents like alkanes, 1:4 complexes have also been observed. nih.govnih.gov A common extracted species for trivalent lanthanides (Ln) is assumed to be Ln(TODGA)₃₃. inl.govosti.gov

Table 1: Thermodynamic Parameters for Metal-Ligand Complex Formation

| Metal Ion | Complex Stoichiometry (M:L) | ΔG (Gibbs Free Energy) | ΔH (Enthalpy) | ΔS (Entropy) | Driving Force |

| Trivalent Lanthanides (e.g., Eu³⁺) | 1:2, 1:3, 1:4 | Favorable (Negative) | Favorable (Exothermic) | Unfavorable (Negative) | Enthalpy-driven |

| Trivalent Actinides (e.g., Am³⁺) | 1:2, 1:3 | Favorable (Negative) | Favorable (Exothermic) | Unfavorable (Negative) | Enthalpy-driven |

Spectroscopic Characterization Techniques for Metal-Ligand Adducts (e.g., FTIR, NMR)

Spectroscopic methods are vital for probing the structure of the metal-TODGA complexes formed during extraction. researchgate.netosti.govosti.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly sensitive to the vibrations of the carbonyl (C=O) groups in the TODGA molecule. In the free (uncomplexed) ligand, the C=O stretching vibration appears at a specific frequency. Upon coordination to a metal ion, electron density is drawn from the carbonyl oxygen towards the metal. This weakens the C=O double bond, causing the vibrational frequency to shift to a lower wavenumber (a "red shift"). researchgate.netiitd.ac.in The magnitude of this shift can provide information about the strength of the metal-ligand interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of the complex in solution. The chemical shifts of the protons in the TODGA molecule, especially those close to the coordinating oxygen atoms, are altered upon complexation. For paramagnetic metal ions like many of the lanthanides, the effects on the NMR spectrum are even more pronounced. ineosopen.orgnih.gov The unpaired electrons of the paramagnetic metal cause large shifts in the resonance signals (lanthanide-induced shifts) and significant line broadening, which can be analyzed to obtain structural information about the complex in solution. nih.gov

Specificity of 2,2'-Oxybis(N,N-dioctylacetamide) Coordination Towards Diverse Metal Ions

A defining feature of TODGA is its ability to selectively extract certain metal ions over others, a property that is critical for its application in separating complex mixtures, such as partitioning minor actinides from lanthanides in used nuclear fuel. researchgate.net

Solvent extraction experiments have established a clear order of extraction preference for several trivalent f-block elements. The general trend for extraction by TODGA from nitric acid is: Lu³⁺ > Eu³⁺ > Cm³⁺ > Am³⁺ > La³⁺. rsc.orgresearchgate.net This indicates that TODGA preferentially binds to the smaller, more charge-dense lanthanide ions towards the end of the series over the larger ions at the beginning.

The separation factor (SF), which is the ratio of the distribution ratios of two different metal ions, quantifies this selectivity. While TODGA shows excellent extraction for both actinides and lanthanides, the separation between them can be challenging. However, the selectivity is highly dependent on the composition of the organic solvent (the diluent). As shown in the table below, the separation factor between Europium (a representative lanthanide) and Americium (a key minor actinide) varies significantly with the diluent used. In alkane diluents, the highest separation factors are generally observed. nih.govnih.gov

Table 2: Separation Factors (SF) for Eu³⁺/Am³⁺ with TODGA in Various Diluents

Data compiled from studies on the effect of diluents on extraction performance. nih.gov

| Diluent Type | Example Diluent | Separation Factor (SF Eu/Am) |

| Alkane | n-Dodecane | ~1.8 - 2.5 |

| Alkane | n-Octane | ~2.0 - 2.7 |

| Secondary Alcohol | 2-Octanol | ~1.3 - 1.6 |

| Secondary Ketone | 2-Octanone | ~1.2 - 1.5 |

This selectivity is a complex function of the thermodynamics of complexation, steric effects, and the nature of the solvation environment provided by the diluent.

Complexation with Trivalent Lanthanides (Ln(III))

The interaction of TODGA with trivalent lanthanide ions (Ln(III)) is of particular interest due to the chemical similarities between lanthanides and trivalent minor actinides, which poses a significant challenge in nuclear waste partitioning.

TODGA typically acts as a tridentate ligand, coordinating to Ln(III) ions through the two carbonyl oxygen atoms and the central ether oxygen atom, forming stable five-membered chelate rings. nih.gov The stoichiometry of the extracted lanthanide complexes is highly dependent on the nature of the organic diluent. In non-polar diluents such as n-dodecane, the formation of 1:3 or even 1:4 metal-to-ligand complexes is often observed. rsc.org For instance, slope analysis has confirmed the formation of a 1:3 complex with La(III), Eu(III), and Lu(III) in ionic liquids, while in isooctane (B107328), the molar ratio was 1:3 for La(III) and 1:4 for Eu(III) and Lu(III). In polar diluents like 1,2-dichloroethane, the dominant extracted species is often a 1:2 metal-to-ligand complex. researchgate.net

Spectroscopic studies, such as time-resolved laser fluorescence spectroscopy (TRLFS) with Eu(III), have shown that the inner coordination sphere of the extracted europium complex is typically devoid of water molecules. researchgate.net Infrared spectroscopy also confirms the coordination of the carbonyl oxygen with Eu(III). researchgate.net

The extraction of Ln(III) ions by TODGA is an exothermic process, indicating that it is enthalpically driven. inl.gov The stability of the Ln(III)-TODGA complexes generally increases across the lanthanide series, which is consistent with the decreasing ionic radii and increasing charge density of the lanthanide ions. However, this trend is not always linear and can be influenced by the specific diluent and aqueous phase conditions.

A study investigating the complexation of Eu(III) with TODGA in an ethanol-water mixture determined the conditional stability constants (logβ) for the formation of 1:1, 1:2, and 1:3 species as 6.1 ± 0.5, 10.8 ± 0.7, and 14.3 ± 0.6, respectively. nih.gov

Table 1: Stoichiometry of Trivalent Lanthanide Complexes with TODGA

| Lanthanide Ion | Diluent | Stoichiometry (Metal:TODGA) | Reference |

|---|---|---|---|

| La(III) | Isooctane | 1:3 | rsc.org |

| Eu(III) | Isooctane | 1:4 | rsc.org |

| Lu(III) | Isooctane | 1:4 | rsc.org |

| La(III) | Ionic Liquid | 1:3 | rsc.org |

| Eu(III) | Ionic Liquid | 1:3 | rsc.org |

| Lu(III) | Ionic Liquid | 1:3 | rsc.org |

| Eu(III) | Polar Diluents | 1:3 | researchgate.net |

Complexation with Key Actinides (An(III), An(IV), An(VI))

The complexation of TODGA with actinides in various oxidation states is a cornerstone of its application in advanced nuclear fuel cycles, such as the GANEX (Grouped Actinide Extraction) process.

An(III): The coordination chemistry of trivalent actinides, such as Americium(III) (Am(III)), with TODGA is very similar to that of the trivalent lanthanides. The extraction process is enthalpy-driven. iaea.org The stoichiometry of the extracted Am(III) complexes is also dependent on the diluent. In polar diluents, Am(III) is extracted predominantly as a mixture of 1:2 and 1:3 complexes, whereas in alkane diluents, 1:3 and 1:4 complexes are observed. researchgate.net The conditional stability constants for Am(III) complexes with a hydrophilic BTP ligand in the presence of TODGA have been determined, with logβ₁ = 4.35 ± 0.07 and logβ₂ = 7.67 ± 0.06 in 1 M aqueous solutions. nih.gov

An(IV): Tetravalent actinides, such as Plutonium(IV) (Pu(IV)), are strongly extracted by TODGA. However, the loading of plutonium into TODGA-based solvents can lead to the formation of precipitates rather than a conventional third phase, which is observed with U(VI), Th(IV), or lanthanide ions. tandfonline.com The extraction of Pu(IV) is favored by both enthalpy and entropy. iaea.org

An(VI): Hexavalent actinides, exemplified by Uranium(VI) in the form of the uranyl ion (UO₂²⁺), are also efficiently extracted by TODGA. The stoichiometry of the extracted uranyl complex varies with the acidity of the aqueous phase. At lower acidity, a 1:2 (UO₂²⁺:TODGA) complex is formed in ionic liquids, while at higher acidity, a 1:1 complex is observed in both ionic liquids and n-dodecane. researchgate.net Spectrophotometric titration has suggested the formation of successive [UO₂(TODGA)]²⁺ and [UO₂(TODGA)₂]²⁺ complexes. researchgate.net The extraction of U(VI) by TODGA is an enthalpy-driven process. iaea.org

Table 2: Stoichiometry and Thermodynamic Data for Actinide Complexation with TODGA

| Actinide Ion | Oxidation State | Stoichiometry (Metal:TODGA) | Thermodynamic Driving Force | Reference |

|---|---|---|---|---|

| Am(III) | +3 | 1:2 & 1:3 (polar diluents), 1:3 & 1:4 (alkane diluents) | Enthalpy | researchgate.netiaea.org |

| Pu(IV) | +4 | Forms precipitates | Enthalpy and Entropy | iaea.orgtandfonline.com |

Interactions with Palladium(II) and Other Transition Metal Ions

The interaction of TODGA with palladium(II) and other transition metal ions has been studied to a lesser extent compared to its complexation with lanthanides and actinides. However, understanding these interactions is crucial for predicting the behavior of TODGA in complex waste streams containing a variety of metal ions.

Studies on the extraction of various metal ions from nitric acid have shown that TODGA can also extract transition metals such as Iron(III) (Fe(III)). researchgate.nettandfonline.com The extraction behavior of these ions is also dependent on the acidity of the aqueous phase.

While direct studies on the complexation of palladium(II) with TODGA are scarce in the readily available literature, research on analogous sulfur-containing ligands, such as thiodiglycolamides (TDGA), provides some insight. These studies have shown that TDGA derivatives can effectively extract Pd(II) from acidic solutions. researchgate.net Given the structural similarity, it is plausible that TODGA may also form complexes with Pd(II), although likely with different stability and selectivity compared to the sulfur-containing analogues. The co-extraction of palladium is a known issue in some TODGA-based separation processes. acs.org

Further research is needed to fully elucidate the coordination chemistry, stoichiometry, and stability of complexes formed between TODGA and a broader range of transition metal ions, including palladium(II), copper(II), and iron(III).

Table 3: Mentioned Transition Metal Interactions with TODGA

| Metal Ion | Oxidation State | Observation | Reference |

|---|---|---|---|

| Fe(III) | +3 | Extracted from nitric acid solution | researchgate.nettandfonline.com |

Mechanistic and Parametric Investigations of Solvent Extraction Systems Utilizing 2,2 Oxybis N,n Dioctylacetamide

Fundamental Extraction Mechanisms of Metal Ions by 2,2'-Oxybis(N,N-dioctylacetamide)

The efficiency of 2,2'-Oxybis(N,N-dioctylacetamide), also known as N,N,N',N'-tetraoctyl diglycolamide (TODGA), in separating metal ions, particularly actinides and lanthanides from acidic nuclear waste streams, is rooted in its molecular structure and coordination chemistry. nbinno.com The molecule acts as a neutral, tridentate ligand, meaning it binds to a metal ion at three points. This interaction involves the two carbonyl oxygen atoms from the amide groups and the central ether oxygen atom, which together form a stable chelate complex with the metal ion.

Solvation and Ion-Pair Extraction Models

The extraction of metal ions by 2,2'-Oxybis(N,N-dioctylacetamide) is predominantly described by a solvation mechanism. In this model, the neutral ligand molecule, L, solvates a neutral metal salt, such as M(NO₃)₃, from the aqueous phase into the organic phase. The general equilibrium for the extraction of a trivalent metal ion (M³⁺) from a nitric acid medium can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ M(NO₃)₃·nL

Impact of Aqueous Phase Acidity (e.g., Nitric Acid Concentration) on Extraction Efficiency

The acidity of the aqueous phase, typically controlled by the concentration of nitric acid (HNO₃), is a critical parameter in the extraction process. The concentration of nitric acid has a multifaceted influence on the extraction efficiency, measured by the distribution ratio (D), which is the ratio of the metal's concentration in the organic phase to its concentration in the aqueous phase.

Initially, increasing the nitric acid concentration generally leads to a significant increase in the distribution ratio of trivalent metal ions like americium (Am³⁺) and europium (Eu³⁺). This is due to two main effects:

Salting-Out Effect : A higher concentration of nitrate (B79036) ions (NO₃⁻) in the aqueous phase pushes the extraction equilibrium to the right, favoring the formation of the neutral metal-ligand complex.

Common-Ion Effect : The ligand also extracts nitric acid itself. At higher acidities, the competition for the ligand between the metal ions and nitric acid can become significant, potentially leading to a decrease in metal extraction at very high acid concentrations.

The extraction behavior of Am(III) and Eu(III) is often used to characterize these systems. The distribution ratios for these ions typically increase with HNO₃ concentration up to a certain point (e.g., 3-4 M HNO₃), after which the extraction may level off or decrease.

Table 1: Illustrative Distribution Ratios (D) for Eu(III) Extraction by a Diglycolamide System as a Function of Nitric Acid Concentration. This table is based on typical behavior observed for diglycolamide extractants like TODGA.

| Initial HNO₃ Concentration (mol/L) | Distribution Ratio (D) of Eu(III) |

|---|---|

| 0.1 | ~10 |

| 0.5 | ~50 |

| 1.0 | ~200 |

| 3.0 | ~1000 |

| 5.0 | ~800 |

Diluent Effects on 2,2'-Oxybis(N,N-dioctylacetamide) Extraction Performance

The choice of the organic diluent, the solvent in which the extractant is dissolved, significantly affects the performance of the solvent extraction system.

Influence of Organic Phase Composition on Metal Loading and Stripping Characteristics

The organic phase is typically composed of the 2,2'-Oxybis(N,N-dioctylacetamide) extractant dissolved in a nonpolar hydrocarbon diluent, such as n-dodecane or kerosene. While these aliphatic diluents are favored for their low water solubility and chemical stability, they have limited ability to solvate the polar metal-ligand complexes that form during extraction. nbinno.com This limited solvation capacity can lead to an undesirable phenomenon known as third-phase formation, which restricts the maximum amount of metal that can be loaded into the organic phase.

The composition of the organic phase can be modified to improve performance. The stripping, or back-extraction, of the metal ions from the loaded organic phase is typically achieved by contacting it with a dilute acid solution. The characteristics of the diluent can also influence the efficiency of this step.

Strategies for Mitigation of Third-Phase Formation in Solvent Extraction Systems

Third-phase formation is the splitting of the organic phase into two distinct layers upon high metal and/or acid loading. This phenomenon is a major operational challenge, as it complicates hydrodynamics in industrial equipment and limits the process efficiency. It occurs when the polarity of the extracted metal-ligand complexes increases to a point where they are no longer soluble in the nonpolar diluent, causing them to aggregate and separate.

Several strategies have been developed to mitigate or prevent third-phase formation:

Modification of the Extractant Structure : Synthesizing extractant molecules with different alkyl chain structures (e.g., branched vs. linear chains) can alter their aggregation behavior and resistance to third-phase formation.

The effectiveness of a phase modifier can be quantified by its impact on the Limiting Organic Concentration (LOC), which is the maximum concentration of a metal that can be loaded into the organic phase before a third phase appears.

Table 2: Effect of a Phase Modifier on the Limiting Organic Concentration (LOC) of Nd(III) in a Diglycolamide/Kerosene System. This table illustrates the typical effect of adding a phase modifier.

| Organic Phase Composition | Limiting Organic Concentration (LOC) of Nd(III) (mol/L) |

|---|---|

| 0.1 M Diglycolamide in Kerosene | ~0.05 M |

| 0.1 M Diglycolamide + 30% (v/v) 1-Octanol in Kerosene | > 0.2 M |

Synergistic and Antagonistic Phenomena in 2,2'-Oxybis(N,N-dioctylacetamide) Extraction

When more than one extractant is present in the organic phase, the combined extraction efficiency can be different from the simple sum of their individual effects. This leads to synergistic or antagonistic phenomena.

Synergistic extraction occurs when the distribution ratio for a metal ion with a mixture of two extractants is greater than the sum of the distribution ratios for each extractant used alone. nih.gov This is often achieved by combining a neutral extractant like 2,2'-Oxybis(N,N-dioctylacetamide) with another ligand, which can be an acidic chelating agent or another neutral ligand. nih.gov The enhancement arises from the formation of a mixed-ligand complex, M·Lₐ·Sᵦ, where 'L' is one extractant and 'S' is the synergistic agent. This new complex is more stable or more organophilic than the complexes formed with either ligand alone. nih.gov

Antagonistic extraction , the opposite effect, occurs when the extraction efficiency of the mixture is less than that of one or both of the individual extractants. This can happen if the two extractants interact with each other in the organic phase, reducing their effective concentration available for metal extraction, or if they compete for the metal ion in a way that forms less extractable species.

These phenomena are highly dependent on the specific combination of ligands, the metal ion, and the conditions of the aqueous and organic phases. For example, a system designed to be synergistic for one metal might be antagonistic for another, a property that can be exploited to improve separation factors between different metals.

Synergistic Effects with Room Temperature Ionic Liquids

The use of 2,2'-Oxybis(N,N-dioctylacetamide), also known as N,N,N',N'-tetraoctyldiglycolamide (TODGA), in solvent extraction systems has been significantly enhanced by the introduction of room temperature ionic liquids (RTILs) as alternatives to conventional molecular diluents. Research has demonstrated that employing RTILs as the organic phase can lead to a remarkable improvement in the extraction efficiency of lanthanides and actinides. rsc.org

When compared to traditional non-polar diluents like isooctane (B107328) or n-dodecane, the distribution ratios of lanthanides are significantly higher in systems using ionic liquids. For instance, studies comparing the extraction of lanthanides with TODGA in an ionic liquid versus isooctane have shown a substantial increase in extraction performance. rsc.org The extraction mechanism itself is altered in the presence of ionic liquids. In conventional systems with a non-polar diluent such as isooctane, the extraction proceeds via an ion-pair extraction mechanism. However, when an ionic liquid is used as the diluent, the transfer of lanthanides with TODGA occurs through a cation-exchange mechanism. rsc.org

The stoichiometry of the extracted metal-ligand complexes also shows interesting variations. In ionic liquid systems, TODGA has been found to form a 1:3 complex with lanthanide ions like La³⁺, Eu³⁺, and Lu³⁺. rsc.org This is in contrast to extraction into isooctane, where the metal-to-ligand ratio can vary depending on the specific lanthanide, for example, 1:3 for La³⁺ and 1:4 for Eu³⁺ and Lu³⁺. rsc.org This difference in complexation directly impacts the selectivity of the extraction process. While TODGA in isooctane shows selectivity for heavier lanthanides, in ionic liquid systems, it exhibits selectivity for the middle lanthanides. rsc.org

The use of RTILs as diluents has been shown to improve extraction properties manifold in extraction chromatography resins as well. researchgate.net The unique chemical environment provided by ionic liquids facilitates the extraction process, making it a promising avenue for enhancing the separation of valuable metal ions. researchgate.net

Table 1: Comparison of Lanthanide Extraction with TODGA in Isooctane vs. an Ionic Liquid This table is generated based on qualitative findings from the literature; specific distribution coefficients would vary based on experimental conditions.

| Feature | TODGA in Isooctane | TODGA in Ionic Liquid |

| Extraction Performance | Standard | Unprecedented Enhancement rsc.org |

| Extraction Mechanism | Ion-Pair Extraction rsc.org | Cation-Exchange rsc.org |

| Stoichiometry (Ln³⁺:TODGA) | 1:3 for La³⁺, 1:4 for Eu³⁺/Lu³⁺ rsc.org | 1:3 for La³⁺, Eu³⁺, Lu³⁺ rsc.org |

| Selectivity | Heavier Lanthanides rsc.org | Middle Lanthanides rsc.org |

Interactions with Phase Modifiers and Auxiliary Co-extractants

A significant challenge in solvent extraction processes using 2,2'-Oxybis(N,N-dioctylacetamide) in non-polar aliphatic diluents like n-dodecane is the formation of a third phase at high metal and acid loadings. rsc.orgresearchgate.net This phenomenon, which involves the splitting of the organic phase into two, is undesirable in industrial applications as it complicates the process. The formation of this third phase is attributed to the aggregation of reverse micelles of the metal-TODGA complexes. rsc.org

To mitigate this issue, phase modifiers are introduced into the solvent system. Long-chain alcohols, such as 1-hexanol (B41254), 1-octanol, and 1-decanol, have been investigated for their effectiveness in preventing third-phase formation. rsc.org These modifiers work by suppressing the aggregation of the extracted metal complexes. The effectiveness of the alcohol as a phase modifier is related to its alkyl chain length and concentration. At lower concentrations (e.g., 5 vol%), shorter-chain alcohols like 1-hexanol are more effective at suppressing aggregation. Conversely, at higher concentrations (e.g., 30 vol%), longer-chain alcohols demonstrate better performance in preventing aggregation. rsc.org

The choice of diluent also plays a crucial role. Aromatic diluents, such as 1,4-diisopropylbenzene (B50396) and tert-butylbenzene, have been shown to prevent third-phase formation entirely, even at high concentrations of erbium nitrate. researchgate.net However, the use of aromatic diluents can lead to a decrease in the distribution ratios of trivalent actinides and lanthanides by approximately an order of magnitude compared to aliphatic diluents. researchgate.net

The limiting organic concentration (LOC), which is the maximum concentration of a metal ion in the organic phase before a third phase forms, is a key parameter in evaluating these systems. For instance, in the extraction of Nd(III) with TODGA, the LOC is influenced by the concentration of the extractant and nitric acid. researchgate.net The addition of phase modifiers or the use of specific diluents can significantly increase this LOC.

Table 2: Effect of Phase Modifiers and Diluents on Third Phase Formation in TODGA Systems This table is a summary of research findings and illustrates general trends.

| System | Modifier/Diluent | Observation | Reference |

| 0.04 M TODGA in n-dodecane | 5 vol% 1-hexanol | Suppresses aggregation more effectively than longer chains | rsc.org |

| 0.04 M TODGA in n-dodecane | 30 vol% 1-decanol | Suppresses aggregation more effectively than shorter chains | rsc.org |

| TODGA in Aromatic Diluent | 1,4-diisopropylbenzene | No third phase formation observed with high metal loading | researchgate.net |

| TODGA in Aromatic Diluent | tert-butylbenzene | Distribution ratios are about an order of magnitude lower | researchgate.net |

Compound Names

| Abbreviation/Trivial Name | Systematic Name |

| TODGA | 2,2'-Oxybis(N,N-dioctylacetamide) or N,N,N',N'-tetraoctyldiglycolamide |

| RTIL | Room Temperature Ionic Liquid |

| La³⁺ | Lanthanum(III) ion |

| Eu³⁺ | Europium(III) ion |

| Lu³⁺ | Lutetium(III) ion |

| Nd(III) | Neodymium(III) ion |

| Er(NO₃)₃ | Erbium(III) nitrate |

| 1-hexanol | Hexan-1-ol |

| 1-octanol | Octan-1-ol |

| 1-decanol | Decan-1-ol |

Applications of 2,2 Oxybis N,n Dioctylacetamide in Advanced Separation Technologies

Actinide Partitioning and Transmutation Strategies in Nuclear Fuel Reprocessing

A primary application of 2,2'-Oxybis(N,N-dioctylacetamide) lies in the partitioning and transmutation (P&T) of long-lived radioactive elements found in spent nuclear fuel. iaea.org P&T strategies aim to reduce the long-term radiotoxicity and heat load of nuclear waste, thereby improving the safety and sustainability of nuclear energy. iaea.org TODGA's ability to selectively extract specific actinides is crucial to the viability of these advanced fuel cycles.

Selective Separation of Minor Actinides (e.g., Americium, Curium, Neptunium)

One of the most significant challenges in nuclear waste management is the separation of minor actinides (MAs), such as americium (Am), curium (Cm), and neptunium (B1219326) (Np), from the bulk of fission products, particularly the chemically similar lanthanides. nih.gov TODGA has demonstrated exceptional capabilities in this regard. In various solvent extraction processes, TODGA is employed to co-extract trivalent actinides and lanthanides from high-level liquid waste (HLLW) streams, typically dissolved in nitric acid. nih.govtandfonline.com

The separation of americium from curium is a particularly formidable task due to their nearly identical ionic radii and chemical properties. nih.gov Research has shown that modifications to the extraction system, such as the use of specific complexing agents, can enhance the selectivity of TODGA-based processes for americium over curium. nih.gov For instance, unsymmetrical diglycolamides, derived from the basic TODGA structure, have been synthesized and studied for their potential to improve Am/Cm selectivity. nih.gov

Furthermore, the combination of TODGA with other ligands in synergistic systems has proven effective. For example, the AmSel (Americium Selective Extraction) process utilizes TODGA for the initial co-extraction of actinides and lanthanides, followed by a selective stripping step using a hydrophilic bis-triazinyl bipyridine (BTBP) ligand that preferentially complexes with americium, allowing for its separation from curium and the lanthanides. nih.gov

| Parameter | Observation | Significance | Reference |

| Am/Cm Selectivity | Unsymmetrical diglycolamides show potential for improved Am/Cm separation factors compared to TODGA. | Enhanced separation efficiency for two chemically similar and highly radiotoxic actinides. | nih.gov |

| AmSel Process | Utilizes TODGA for co-extraction and a selective stripping agent for Am separation. | Demonstrates a viable industrial process for minor actinide partitioning. | nih.gov |

| Complex Formation | TODGA forms stable complexes with trivalent actinides in highly acidic media. | Enables efficient extraction from spent nuclear fuel solutions. | nih.gov |

Efficient Recovery of Uranium and Plutonium from Process Streams

The EURO-GANEX (European Grouped Actinide Extraction) process, for instance, aims for the grouped extraction of all actinides, thereby avoiding a separate plutonium stream and enhancing proliferation resistance. nih.govnih.govresearchgate.net In some configurations of this process, a solvent containing TODGA is used to co-extract both actinides and lanthanides after the bulk of uranium has been removed in a preceding step. nih.gov

| Process | Role of TODGA | Outcome | Reference |

| Post-PUREX Treatment | Extraction of minor actinides from HLLW. | Reduced long-term radiotoxicity of the final waste form. | nih.gov |

| EURO-GANEX | Co-extraction of actinides and lanthanides. | Grouped actinide recovery, enhancing proliferation resistance. | nih.govresearchgate.net |

Development and Optimization of Integrated Flowsheets for Nuclear Waste Management

The development of integrated flowsheets for nuclear waste management is crucial for the future of nuclear energy. These flowsheets aim to minimize waste, maximize resource recovery, and enhance safety and economic viability. 2,2'-Oxybis(N,N-dioctylacetamide) is a key component in many of these advanced flowsheets.

Research continues to focus on optimizing these flowsheets by, for example, developing modified diglycolamides with improved stability and selectivity or by exploring novel diluents and complexing agents to enhance separation performance. nih.govnih.govresearchgate.net

Advanced Separation and Recovery of Rare-Earth Elements (REEs)

The same properties that make 2,2'-Oxybis(N,N-dioctylacetamide) an excellent extractant for actinides also make it highly effective for the separation and recovery of rare-earth elements (REEs). tcichemicals.com The chemical similarity of the lanthanide series presents a significant separation challenge, and TODGA-based systems offer a promising alternative to traditional solvent extraction methods. nih.govresearchgate.netbohrium.com

Group Separation Methodologies for Lanthanides

A primary application of TODGA in the context of REEs is the group separation of lanthanides from other elements. In nuclear fuel reprocessing, this primarily involves the separation of the lanthanide fission products from the minor actinides, as discussed previously. tandfonline.comresearchgate.net In the broader context of REE recovery from primary ores or recycling streams, TODGA can be used to selectively extract the entire group of lanthanides away from other metals present in the leachate. tcichemicals.com

Studies have shown that TODGA is highly effective at extracting trivalent lanthanides from nitric acid solutions. tcichemicals.comresearchgate.net The distribution coefficients for the lanthanides generally increase with increasing nitric acid concentration. researchgate.net By carefully controlling the acidity and other parameters, a group separation of the lanthanides can be achieved.

| Application | Methodology | Advantage | Reference |

| Nuclear Waste | Co-extraction with actinides followed by selective stripping. | Enables partitioning of highly radioactive components. | tandfonline.comresearchgate.net |

| REE Ores/Recycling | Selective extraction of the lanthanide group from a mixed-element leachate. | High efficiency for trivalent lanthanide recovery. | tcichemicals.com |

Mutual Separation Techniques for Individual Lanthanide Elements

Beyond group separation, there is significant interest in using TODGA for the mutual separation of individual lanthanide elements. This is a particularly challenging task due to the subtle differences in their ionic radii across the series. Research has shown that TODGA exhibits a preference for the heavier lanthanides over the lighter ones, which can be exploited for separation.

The separation factor between adjacent lanthanides is a key measure of the effectiveness of a separation process. Studies using TODGA have demonstrated that it can be more efficient at separating the light lanthanides than traditional extractants. osti.gov For instance, experiments have shown that by controlling the extraction conditions, such as the type of diluent and the acidity of the aqueous phase, the separation of light REEs like lanthanum (La), cerium (Ce), praseodymium (Pr), and neodymium (Nd) can be achieved. nih.gov

Chromatographic techniques using TODGA as the stationary phase have also been explored for the separation of lanthanides. researchgate.net These methods have shown promise in separating lighter lanthanides from heavier ones. researchgate.net

| Lanthanide Pair | Separation Factor (SF) | Conditions | Reference |

| Adjacent Light Lanthanides | Generally higher than with traditional extractants. | Optimized HCl or HNO₃ concentration. | nih.govosti.gov |

| La/Lu | Can be significantly enhanced with modified systems. | Use of TODGA in combination with other agents like HTf₂N. | tandfonline.com |

| La/Eu/Tb/Ho/Yb/Lu | Chromatographic separation is feasible. | TODGA impregnated on a solid support. | researchgate.net |

Implementation of 2,2'-Oxybis(N,N-dioctylacetamide) in Supported Liquid Membrane Systems

Supported liquid membrane (SLM) technology represents a promising advancement for the selective separation and concentration of metal ions, offering advantages such as low solvent inventory, high selectivity, and simultaneous extraction and stripping in a single unit operation. msrjournal.commsrjournal.com In this system, a porous, inert support is impregnated with an organic liquid phase containing a carrier molecule (extractant), which separates the aqueous feed solution from an aqueous stripping solution. The carrier facilitates the transport of a target metal ion from the feed, across the membrane, and into the stripping phase. msrjournal.comresearchgate.net

2,2'-Oxybis(N,N-dioctylacetamide) (TODGA) has been investigated as a carrier in SLM systems, primarily for the transport of actinide ions. The efficiency of such a system depends on several factors, including the acidity of the feed solution, the concentration of the carrier in the membrane, and the composition of the stripping solution. researchgate.net

Research on the transport of Thorium(IV) from a 3.0 M nitric acid feed using a TODGA-based SLM demonstrated the feasibility of this application. In these studies, the transport mechanism was found to be controlled by the rate of the extraction reaction at the feed-membrane interface rather than by diffusion alone. researchgate.net The calculated diffusion coefficient for the Th(IV)-TODGA complex under specific conditions highlights the kinetic aspects of the transport process. researchgate.net

The table below summarizes key parameters from a study on Thorium(IV) transport using a TODGA-based SLM.

| Parameter | Value | Conditions |

| Feed Solution | 3.0 M HNO₃ | - |

| Carrier (Membrane Phase) | TODGA in n-dodecane | PTFE flat sheet support |

| Stripping Solution | 0.1 M Oxalic Acid | - |

| Apparent Diffusion Coefficient (D) | 2.13 × 10⁻⁷ cm²/s | - |

| Table 1: Parameters for Thorium(IV) Transport Across a TODGA-based SLM. researchgate.net |

While direct studies on palladium transport using TODGA in SLMs are not prominent, research on analogous sulfur-containing diglycolamides, such as N,N,N',N'-tetra-(2-ethylhexyl) thiodiglycolamide (T(2EH)TDGA), provides valuable insights. For example, an SLM system with T(2EH)TDGA as the carrier showed almost quantitative transport of Pd(II) (≈99.9%) from a 3.0 M HNO₃ feed within two hours. nih.gov This system demonstrated high selectivity for palladium over other fission products, with separation factors exceeding 1000. nih.gov The stability of the membrane was also notable, remaining effective for at least six consecutive cycles. nih.gov Although a different carrier was used, these findings illustrate the potential of diglycolamide-based SLM systems for selective metal recovery from acidic solutions typical of nuclear waste.

Structure Activity Relationship Sar Studies of 2,2 Oxybis N,n Dioctylacetamide and Its Derivatives

Correlating Alkyl Chain Length and Branching with Extraction Selectivity and Efficiency

The nature of the alkyl substituents on the amide nitrogen atoms is a primary determinant of the extraction behavior of diglycolamides (DGAs). Both the length and the degree of branching of these chains significantly impact the molecule's lipophilicity, steric hindrance, and ultimately, its ability to selectively extract metal ions.

Research has consistently shown a trend where longer, straight alkyl chains lead to lower distribution ratios for metal ions. nih.gov This reduction in extraction efficiency is primarily attributed to increased steric hindrance, which makes complexation with the metal ion more difficult. nih.govrsc.org However, longer alkyl chains enhance the lipophilicity of the DGA molecule, which is beneficial for preventing the formation of a third phase, an undesirable phenomenon in solvent extraction processes where the metal-extractant complex becomes immiscible with both the aqueous and organic phases. rsc.orgresearchgate.net For instance, while N,N,N',N'-tetra-2-ethylhexyldiglycolamide (T2EHDGA) shows a tendency for third phase formation, DGAs with longer alkyl chains are more desirable for extracting trivalent actinides and lanthanides from nitric acid media without this issue. researchgate.net

Branching in the alkyl chains also has a pronounced effect. A study comparing four DGA derivatives for the extraction of tetravalent actinides (Np, Pu, Th) found that branching generally leads to a reduction in extraction efficiency compared to their straight-chain (n-butyl) counterparts. rsc.orgresearchgate.net This is again linked to increased steric hindrance around the coordination site.

An innovative approach to balance solubility and extraction power involves creating unsymmetrical DGAs, where the alkyl chains on either side of the molecule have different lengths. nih.govrsc.org By shortening the chains on one side and elongating them on the other, it is possible to optimize the steric environment for efficient extraction while maintaining good solubility in organic diluents. rsc.org For example, a series of DGAs with fixed dodecyl groups on one side and varying alkyl groups (from butyl to decyl) on the other demonstrated effective extraction without third-phase formation. nih.gov

| Modification | Effect on Extraction Efficiency | Effect on Third Phase Formation | Primary Reason | Example Derivative(s) |

|---|---|---|---|---|

| Increased Straight Chain Length | Decreases | Suppresses | Increased steric hindrance; Increased lipophilicity | ODdDGA |

| Decreased Straight Chain Length | Increases | Promotes | Reduced steric hindrance; Decreased lipophilicity | HODGA |

| Branching of Alkyl Chain | Decreases | - | Increased steric hindrance | T2EHDGA |

| Unsymmetrical Alkyl Chains | Optimized | Suppresses | Balances steric hindrance and solubility | UDGAs (e.g., N,N-dihexyl-N′,N′-dioctyldiglycolamide) |

Investigating the Role of the Central Ether Oxygen Bridge in Coordination Affinity

The diglycolamide molecule typically acts as a tridentate ligand, coordinating to metal ions through the two carbonyl oxygen atoms of the amide groups and the central ether oxygen atom. nih.govnih.gov This forms a stable five-membered chelate ring structure. nih.gov Spectroscopic and theoretical studies have been instrumental in defining the role of this ether oxygen.

Extended X-ray Absorption Fine Structure (EXAFS) studies on a europium(III) complex with TODGA confirmed an inner-sphere coordination involving nine oxygen atoms from three TODGA molecules. nih.gov A structural model proposed from this study shows each DGA ligand binding in a tridentate fashion via the two amide oxygens and the one ether oxygen. nih.gov

Systemic Modifications to the Amide Moieties and their Impact on Metal Ion Binding

The amide groups are the primary binding sites in DGA ligands, and modifications to their structure, beyond the N-alkyl chains, can significantly alter metal ion binding. The amide bond itself is highly stable due to resonance, making its direct chemical modification challenging. emorychem.science However, altering the substituents attached to the amide nitrogen provides a versatile route to tune the extractant's properties.

Introducing cyclic moieties in place of straight alkyl chains on the amidic nitrogen has been explored. rsc.org Diglycolamides that combine straight alkyl chains (like hexyl or octyl) with cyclic groups such as pyrrolidinyl or piperidinyl have demonstrated high extraction efficiency for Eu(III). rsc.org These modifications can influence the electronic and steric environment around the donor oxygen atoms, thereby affecting complex stability and selectivity.

The deprotonation of the amide group is a critical step in certain metal-ligand interactions, although this is not the primary mechanism for DGAs, which coordinate as neutral molecules. In peptide chemistry, metal ions like Cu(II) are known to displace an amide proton to bind directly to the nitrogen atom, a process that is highly dependent on the peptide sequence and pH. nih.gov While DGAs function differently, the inherent chemistry of the amide bond underscores its importance as the key locus of interaction with the metal ion. nih.gov The focus in DGA design remains on modifying the N-substituents to control solubility and steric access to the carbonyl oxygen, which is the principal donor atom. rsc.org

| Modification Type | Structural Change | Observed Impact on Extraction | Relevant Compound Class |

|---|---|---|---|

| Alkyl Chain Variation | Changing length and branching of N-alkyl groups | Directly influences extraction efficiency and solubility rsc.org | Symmetrical, Unsymmetrical, and Branched DGAs |

| Cyclic Substitution | Replacing alkyl chains with cyclic groups (e.g., pyrrolidinyl) | Maintained high extraction efficiency for Eu(III) rsc.org | Cyclic-substituted DGAs |

| Backbone Substitution | Adding substituents to the methylene (B1212753) carbons of the DGA backbone | Generally lowers distribution ratios for An(III)/Ln(III) due to steric hindrance rsc.org | Backbone-substituted DGAs |

Rational Design Principles for Enhancing Separation Performance based on SAR

The collective insights from SAR studies provide a set of rational design principles for developing new DGA-based extractants with superior separation performance. The goal is to create ligands that offer high efficiency and selectivity for target metal ions while possessing practical properties like high solubility in industrial diluents and resistance to third-phase formation.

A key principle is the optimization of lipophilicity and steric hindrance . This can be achieved by designing unsymmetrical DGAs, which balance the high extraction power associated with shorter alkyl chains and the enhanced solubility provided by longer chains. nih.govrsc.org Attaching dodecyl chains to one side of the DGA molecule has proven to be an effective strategy to prevent third-phase formation. nih.gov

Another design strategy involves pre-organization . By attaching multiple DGA units to a more rigid molecular platform, such as a calixarene (B151959) or a benzene-centered tripodal structure, the ligand can be "pre-organized" for metal ion binding. nih.govacs.org This can lead to a significant enhancement in extraction affinity for trivalent lanthanides and actinides compared to the individual TODGA molecule. nih.gov For example, diglycolamide-functionalized calix researchgate.netarenes have shown a marked improvement in selectivity for Am³⁺ over UO₂²⁺. nih.gov

Furthermore, the development of DGA-functionalized solid supports, such as mesoporous silica (B1680970), represents another avenue of rational design. rsc.orgosti.govnih.gov Covalently binding DGA molecules to a solid substrate like silica creates durable chromatographic resins that prevent the leaching of the extractant. rsc.org These materials offer high surface area and can be tailored for specific separations, such as the effective separation of uranium from thorium and protactinium. rsc.orgosti.gov

Computational and Theoretical Investigations of 2,2 Oxybis N,n Dioctylacetamide Systems

Density Functional Theory (DFT) Studies of Metal-2,2'-Oxybis(N,N-dioctylacetamide) Complexes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the complexes formed between TODGA and various metal ions, providing fundamental insights into the nature of their interactions.

Electronic Structure Analysis and Characterization of Chemical Bonding

DFT calculations have been instrumental in elucidating the electronic structure and the nature of chemical bonds in metal-TODGA complexes. These studies reveal that TODGA typically acts as a tridentate ligand, coordinating to metal ions through the two carbonyl oxygen atoms and the central ether oxygen atom. nih.gov This coordination forms stable five-membered chelate rings. nih.gov

Analysis of the electronic properties, such as charge distribution and molecular orbitals, indicates that the bonding between the metal ion and the TODGA ligand is primarily electrostatic. researchgate.netrsc.org However, a degree of covalent character is also present, particularly in the bonds with the amide oxygen atoms. researchgate.net This covalency arises from the overlap of the oxygen lone pair orbitals with the d-orbitals of the metal ion. researchgate.net Quantum mechanical calculations have suggested that TODGA is a moderately soft ligand, contrary to earlier assumptions that it was a hard ligand. researchgate.net The nature of the anion (e.g., nitrate (B79036) or chloride) in the coordination sphere can also influence the electronic structure and bonding, with some anions directly participating in coordination with the metal ion. researchgate.net

Prediction of Metal Ion Binding Energies and Preferred Coordination Modes

DFT calculations are a valuable tool for predicting the binding energies of metal ions to TODGA and determining their preferred coordination geometries. nih.gov These predictions are crucial for understanding the selectivity of TODGA for certain metal ions over others, a key aspect of its application in separating actinides from lanthanides. inl.gov

Studies have shown that the stoichiometry of the extracted complexes can vary, with 3:1 (TODGA:metal) complexes being common under low metal loading conditions. osti.gov However, under conditions of high metal loading, a 2:1 stoichiometry can be forced. osti.gov DFT calculations, in conjunction with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS), have been used to model these different coordination environments. osti.gov The calculations can predict bond lengths and interatomic distances, which generally show good agreement with experimental data. osti.govosti.gov For instance, DFT calculations have accurately predicted the decrease in Lanthanide-Oxygen bond distances across the lanthanide series due to lanthanide contraction. osti.gov

The predicted binding energies from DFT studies can help to explain the observed extraction trends. For example, calculations have been used to understand the higher extraction efficiency of TODGA for trivalent actinides compared to trivalent lanthanides. rsc.org These studies often employ thermodynamic cycles, such as the Born-Haber cycle, to calculate the free energy of extraction. rsc.org

| Complex | Bond | Predicted Distance (Å) (DFT) | Experimental Distance (Å) (EXAFS) | Reference |

|---|---|---|---|---|

| [Dy(TODGA)₃]³⁺ | Dy-O(amide) | ~2.34 - 2.35 | 2.37 | osti.gov |

| [Dy(TODGA)₃]³⁺ | Dy-O(ether) | ~2.52 - 2.53 | 2.50 - 2.54 | osti.gov |

| [Eu(TODGA)₃]³⁺ | Eu-O(amide) | - | 2.401 | nih.gov |

| [Eu(TODGA)₃]³⁺ | Eu-O(ether) | ~2.56 - 2.65 | - | nih.gov |

Molecular Dynamics (MD) Simulations of Interfacial Phenomena in Solvent Extraction

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of solvent extraction with TODGA, MD simulations provide a dynamic picture of the complex processes occurring at the interface between the aqueous and organic phases. scispace.com

MD simulations have revealed that TODGA molecules, along with water and nitric acid, can form nano-sized aggregates or reverse micelles in the organic diluent (like n-dodecane or hydrogenated tetrapropylene). tandfonline.comresearchgate.net The size and number of these aggregates are influenced by the concentration of nitric acid in the aqueous phase, with aggregation numbers increasing from 2 to 8 as the acid concentration rises. tandfonline.comresearchgate.net These aggregates have a structure where the polar components (water and nitric acid) are in the interior, interacting with the polar parts of the TODGA molecules, while the nonpolar alkyl chains of TODGA are on the exterior, interacting with the organic diluent. nih.gov The formation of these aggregates is a key factor in the co-extraction of acid from the aqueous phase into the organic phase. researchgate.net

Furthermore, MD simulations help in understanding the phenomenon of "third phase" formation, which can occur at high metal and acid concentrations and is a significant challenge in solvent extraction processes. nih.govacs.org These simulations can model the growth of aggregates into larger, extended clusters that eventually lead to the separation of the organic phase into two distinct layers. nih.gov The addition of modifiers, such as n-octanol, has been shown in simulations to reduce the degree of aggregation by acting as a co-surfactant. acs.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Diglycolamide Extractants

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or, in this context, their extraction efficiency. nih.govlongdom.org QSAR models are developed by finding a statistical relationship between the molecular descriptors of a series of compounds and their measured activity. nih.gov

For diglycolamide extractants like TODGA, QSAR models can be valuable for predicting the extraction behavior of new, untested ligands and for guiding the design of more efficient and selective extractants. longdom.org These models typically use a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. longdom.org

Radiolytic and Chemical Stability of 2,2 Oxybis N,n Dioctylacetamide in Harsh Environments

The operational environment of spent nuclear fuel reprocessing is characterized by intense ionizing radiation and highly acidic aqueous solutions. nih.gov Therefore, the chemical and radiolytic stability of all components of the solvent extraction system is a critical factor for process efficiency and safety.

Radiolytic Degradation Pathways under Ionizing Radiation (e.g., Gamma Irradiation)

Under gamma irradiation, 2,2'-Oxybis(N,N-dioctylacetamide) undergoes degradation through various pathways. nih.gov The primary mechanism involves the breaking of chemical bonds within the molecule, initiated by the energy deposited by the radiation. Studies have shown that the C-O ether bond is a significant site of cleavage. nih.gov This leads to the formation of a variety of degradation products. A proposed mechanism for this degradation involves hydrogen abstraction. nih.gov

Identification and Characterization of Radiolytic Degradation Products

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a key analytical technique used to identify and quantify the degradation products of 2,2'-Oxybis(N,N-dioctylacetamide). nih.govnih.gov Research has identified several main degradation compounds resulting from the radiolysis of diglycolamides. nih.gov

Key radiolytic degradation products of 2,2'-Oxybis(N,N-dioctylacetamide) include:

Products resulting from the cleavage of the C-O ether bond. nih.gov

Compounds formed through de-alkylation, including double and triple de-alkylation products. nih.govnih.gov

Unreported products such as those resulting from de-methylation and the addition of n-dodecane. nih.govnih.gov

Monoamide structures, which generally show poor extraction for trivalent actinides but can extract other metal cations present in used nuclear fuel. osti.gov

2-Hydroxy-N,N-dioctylacetamide, which has been found to have a significant distribution ratio for zirconium. osti.gov

Interactive Table: Major Radiolytic Degradation Products of 2,2'-Oxybis(N,N-dioctylacetamide) and their Characteristics

| Degradation Product Category | Specific Examples | Impact on Extraction |

| C-O Ether Bond Cleavage Products | DC II and DC III | Considered among the most significant radiolysis products. nih.gov |

| De-alkylation Products | Double and triple de-alkylated compounds | Alter the extraction properties of the solvent. nih.govnih.gov |

| Other Products | De-methylated compounds, n-dodecane addition products | Represent newly identified degradation pathways. nih.govnih.gov |

| Monoamide Structures | - | Poor extraction for trivalent actinides, but can extract other metals like Zr, Mo, Pd, and Cu. osti.gov |

| Hydroxylated Products | 2-Hydroxy-N,N-dioctylacetamide | Shows significant extraction for zirconium. osti.gov |

Factors Influencing Degradation Rates

Several factors influence the rate at which 2,2'-Oxybis(N,N-dioctylacetamide) degrades under irradiation. These include:

Radiation Dose: Higher absorbed doses generally lead to a greater extent of degradation. The concentration of the parent molecule decreases as a function of the absorbed dose. nih.gov

Dose Rate: The rate at which the radiation dose is delivered can also affect the degradation process. nih.gov

Solvent Effects: The presence of a diluent, such as n-dodecane, and an aqueous phase containing nitric acid are important factors. nih.gov The radiolysis of water produces radical species like •OH and H•, while the radiolysis of nitric acid leads to the formation of nitrite, all of which can interact with and degrade the extractant. nih.gov

Strategies for Enhancing Radiolytic Stability of 2,2'-Oxybis(N,N-dioctylacetamide)

Given the detrimental effects of radiolysis on the performance of 2,2'-Oxybis(N,N-dioctylacetamide), researchers have explored strategies to enhance its stability.

Role of Radical Scavengers and Protective Additives

One approach to mitigate radiolytic degradation is the use of radical scavengers. These compounds are added to the solvent system to react with and neutralize the highly reactive radical species generated during radiolysis before they can attack the extractant molecule. The effectiveness of this strategy has been observed for other amide-type extractants like octyl(phenyl)-N,N-diisobutylcarbamoylmethyl phosphine (B1218219) oxide (CMPO). nih.gov

Advanced Research Directions and Future Outlook for 2,2 Oxybis N,n Dioctylacetamide

Integration of 2,2'-Oxybis(N,N-dioctylacetamide) into Functionalized Separation Materials

The transition from liquid-liquid extraction to solid-phase extraction systems offers numerous advantages, including the reduction of solvent waste, easier handling, and the potential for continuous processing. The immobilization of 2,2'-Oxybis(N,N-dioctylacetamide) onto various solid supports is a key area of future research.

Solid Supports: The functionalization of solid supports such as silica (B1680970) and polymeric resins with 2,2'-Oxybis(N,N-dioctylacetamide) could lead to the development of highly selective and reusable sorbents. Research in this area would involve optimizing the methods for covalently bonding or impregnating the extractant onto the support material to ensure stability and prevent leaching. The performance of these functionalized materials would then be evaluated for the separation of target metal ions from complex aqueous matrices.

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas and tunable pore sizes. The incorporation of 2,2'-Oxybis(N,N-dioctylacetamide) into the structure of MOFs, either as a functional group on the organic linker or through post-synthetic modification, could create highly selective adsorbents. The ordered structure of MOFs can enhance the accessibility of the binding sites to metal ions, potentially leading to improved separation factors.

Covalent Organic Frameworks (COFs): Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers that are constructed from light elements linked by strong covalent bonds. Functionalizing COFs with 2,2'-Oxybis(N,N-dioctylacetamide) moieties could result in robust and highly selective materials for metal ion capture. The ability to design the pore environment of COFs at a molecular level allows for the creation of tailored binding pockets for specific metal ions, enhancing both capacity and selectivity.

| Support Material | Potential Advantages of Functionalization | Key Research Objectives |

| Solid Supports (Silica, Polymers) | Reduced solvent inventory, reusability, ease of handling. | Optimization of immobilization techniques, leaching studies, and evaluation of sorption kinetics and capacity. |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, potential for enhanced selectivity. | Synthesis of functionalized linkers, post-synthetic modification strategies, and characterization of metal uptake in competitive environments. |

| Covalent Organic Frameworks (COFs) | High chemical stability, pre-designable pore geometry, and tailored binding sites. | Development of synthetic routes for functionalized COFs, investigation of host-guest interactions, and performance in selective metal ion separation. |

Development of Novel Separation Process Designs and Engineering Innovations